Triethyllead chloride
Description
Historical Trajectories of Organolead Compound Discovery and Investigation
The journey into organolead chemistry began in the mid-19th century. In 1853, German chemist Karl Jacob Löwig was the first to synthesize an organolead compound, which he reported as Pb₂(C₂H₅)₃, by reacting ethyl iodide with a lead-sodium alloy. wikipedia.orgacs.org A few years later, in 1859, English chemist George Bowdler Buckton reported the synthesis of what he believed to be Pb(C₂H₅)₂ from the reaction of diethylzinc (B1219324) with lead(II) chloride. wikipedia.org However, later analyses suggest both methods likely produced tetraethyllead (B6334599). wikipedia.org
A significant advancement came with the discovery of Grignard reagents. In 1904, Pfeiffer and Truskier utilized these reagents to prepare organolead compounds, such as tetraphenyllead (B147485) from the reaction of phenylmagnesium bromide with lead(II) chloride. acs.org The synthesis of tetraalkyllead compounds using Grignard reagents was further refined by Gerhard Grüttner and Erich Krause in 1916. acs.org
The synthesis of triethyllead (B1240127) chloride itself was notably described by Gilman and Robinson, who developed a method to produce it in high yields from the reaction of tetraethyllead with concentrated hydrochloric acid, using silica (B1680970) gel as a catalyst. acs.org They highlighted the greater stability and cost-effectiveness of triethyllead chloride compared to its bromide and iodide counterparts. acs.org
The primary driver for much of the early research into organolead compounds was the discovery of tetraethyllead's effectiveness as an anti-knock agent in gasoline in 1921 by Thomas Midgley, Jr. at General Motors. wikipedia.orgacs.orgresearchgate.net This discovery spurred extensive investigation into the synthesis, properties, and reactions of various organolead compounds, including this compound. researchgate.net
Academic Significance of this compound as a Model Organolead Species
This compound has served as a crucial model compound for researchers studying the fundamental aspects of organolead chemistry. Its relative stability compared to other trialkyllead halides makes it a convenient subject for a variety of chemical studies. acs.org
One area of significance is in understanding the cleavage of the carbon-lead bond. The C–Pb bond in organolead compounds is weaker than the carbon-carbon bond, with the bond in tetramethyllead (B1204573) having a dissociation energy of 204 kJ/mol. wikipedia.org Studies on the reactions of this compound, such as its conversion to other halides through hydrolysis and subsequent treatment with halogen acids, have provided insights into the reactivity of the trialkyllead cation, (C₂H₅)₃Pb⁺. acs.org
Furthermore, this compound has been instrumental in toxicological research as a metabolite of tetraethyllead. nih.gov After exposure, tetraethyllead is converted in the body to triethyllead, which is believed to be the primary agent responsible for its toxic effects. nih.gov This has made this compound a key compound in studies investigating the mechanisms of lead neurotoxicity. arizona.eduescholarship.org For instance, research has explored its effects on biochemical processes in the brain. nih.govescholarship.org
The compound's physical and chemical properties have also been a subject of academic interest. It is described as a light peach-colored powder and is slightly soluble in water. nih.govchemicalbook.com Its reactivity profile, being incompatible with acids, bases, and oxidizing agents, is characteristic of organometallic compounds. nih.govchemicalbook.comnoaa.gov
Current Research Landscape and Foundational Theories in Triethyllead Chemistry
Contemporary research involving this compound continues to build upon the foundational knowledge established over the last century. While the large-scale industrial use of its parent compound, tetraethyllead, has been phased out in many parts of the world due to environmental and health concerns, academic interest persists in several areas. wikipedia.org
Environmental Fate and Transformation: A significant portion of current research focuses on the environmental behavior of organolead compounds. Studies investigate the degradation pathways of tetraethyllead in soil and water, where it can transform into more water-soluble and mobile species like triethyllead. dtic.mil Understanding these transformation processes is crucial for assessing the long-term environmental impact of historical leaded gasoline contamination.
Toxicology and Neurochemistry: The neurotoxic effects of triethyllead remain an active area of investigation. Research delves into the specific molecular mechanisms by which this compound disrupts neurological function. arizona.eduescholarship.orghu.edu.jo This includes studying its impact on neurotransmitter systems and cellular structures within the brain. escholarship.org The use of model organisms continues to be a strategy to understand these toxicological pathways. arizona.eduhu.edu.jo
Organometallic Synthesis and Reactivity: From a fundamental chemistry perspective, the reactivity of the triethyllead moiety continues to be explored. This includes its use in transmetalation reactions and other organometallic transformations. wikipedia.org The general principles of organolead chemistry, such as the nature of the C-Pb bond and the influence of the lead atom on the organic groups, are still subjects of theoretical and computational studies.
Analytical Methods: The development of sensitive and specific analytical techniques for the detection and quantification of different organolead species, including this compound, in environmental and biological samples is an ongoing research effort. wiley.com This is vital for monitoring environmental contamination and understanding the exposure and metabolism of these compounds.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₅ClPb | nih.govlookchem.com |
| Molecular Weight | 329.838 g/mol | lookchem.com |
| Appearance | Light peach-colored powder | nih.govchemicalbook.com |
| Melting Point | ~172°C (rough estimate) | lookchem.com |
| Boiling Point | 202.9°C at 760 mmHg | lookchem.com |
| Water Solubility | Slightly soluble; 5 to 10 mg/mL at 73°F | nih.govnoaa.gov |
| CAS Number | 1067-14-7 | nih.govlookchem.com |
Structure
2D Structure
Properties
IUPAC Name |
chloro(triethyl)plumbane | |
|---|---|---|
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InChI |
InChI=1S/3C2H5.ClH.Pb/c3*1-2;;/h3*1H2,2H3;1H;/q;;;;+1/p-1 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWYUMLFPUILRT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Pb](CC)(CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C6H15ClPb | |
| Record name | TRIETHYL LEAD CHLORIDE | |
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DSSTOX Substance ID |
DTXSID3026227 | |
| Record name | Triethyllead chloride | |
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Molecular Weight |
330 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Triethyl lead chloride is a light peach-colored powder. (NTP, 1992) | |
| Record name | TRIETHYL LEAD CHLORIDE | |
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Solubility |
5 to 10 mg/mL at 73 °F (NTP, 1992) | |
| Record name | TRIETHYL LEAD CHLORIDE | |
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CAS No. |
1067-14-7 | |
| Record name | TRIETHYL LEAD CHLORIDE | |
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| Record name | Triethyllead chloride | |
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| Record name | Triethyllead chloride | |
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| Record name | Triethyllead chloride | |
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| Record name | Plumbane, chlorotriethyl- | |
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| Record name | Triethyllead chloride | |
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| Record name | Chlorotriethylplumbane | |
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Synthetic Methodologies and Mechanistic Aspects of Triethyllead Chloride Formation
Direct Halogenation Approaches for Triethyllead (B1240127) Precursors
Direct halogenation of tetraalkyllead compounds represents a primary route for the synthesis of trialkyllead halides. This approach involves the selective cleavage of a single carbon-lead bond by a halogenating agent.
Organometallic Reagent-Mediated Syntheses
The formation of triethyllead chloride can also be achieved through reactions involving other organometallic reagents, which facilitate the introduction of ethyl groups to a lead center. These methods offer alternative pathways, often starting from inorganic lead salts.
Reactions Involving Lead Salts and Alkyl Halides
4 NaPb + 4 CH₃CH₂Cl → Pb(CH₃CH₂)₄ + 4 NaCl + 3 Pb
The resulting tetraethyllead (B6334599) can then be converted to this compound. Pyridine is sometimes used as a catalyst in similar reactions involving alkyl halides and sodium-lead alloys, where it is thought to promote the reactivity of the alkyl halide through the formation of an addition compound slideshare.net.
Conversion Pathways from Tetraalkyllead Compounds
A well-established and convenient method for preparing this compound is the reaction of tetraethyllead with hydrogen chloride. This reaction can be carried out in a suitable solvent, such as ether, and can proceed to near-quantitative yields. The reaction involves the cleavage of one of the four ethyl groups from the lead atom by the acid.
The following table summarizes the reaction conditions for the synthesis of this compound from tetraethyllead and hydrogen chloride.
| Reactants | Solvent | Temperature | Yield |
| Tetraethyllead, Hydrogen Chloride | Ether | -10°C | 98.6% |
| Tetraethyllead, Hydrogen Chloride | Toluene | Room Temperature | High |
This table presents data on the synthesis of this compound, highlighting the high efficiency of the reaction between tetraethyllead and hydrogen chloride in different solvents.
The use of a catalyst, such as silica (B1680970) gel, can facilitate this reaction, particularly when using concentrated hydrochloric acid rsc.org.
Grignard and Related Organometallic Procedures in Lead Chemistry
Organolead compounds can be synthesized using Grignard reagents, which are organomagnesium halides nih.govpurechemistry.org. The general approach involves the reaction of a lead halide, typically lead(II) chloride, with an ethyl Grignard reagent, such as ethylmagnesium chloride or ethylmagnesium bromide wikipedia.orgstackexchange.com.
The reaction of lead(II) chloride with an excess of a Grignard reagent typically leads to the formation of the tetraalkyllead compound. It is understood that dialkyllead species are likely initial products, which are unstable and subsequently disproportionate or react further to yield the more stable tetraalkyllead and elemental lead stackexchange.com. The tetraalkyllead can then be isolated and converted to this compound as described previously.
Mechanistic Elucidation of this compound Synthesis Reactions
The formation of this compound through the aforementioned synthetic routes involves distinct reaction mechanisms, primarily centered around electrophilic substitution at the carbon-lead bond or nucleophilic attack on the lead center.
The reaction between tetraethyllead and hydrogen chloride is a classic example of an electrophilic substitution reaction at a saturated carbon atom. This type of mechanism is designated as SE2 (Substitution, Electrophilic, bimolecular). The carbon-lead bond is polarized with a partial negative charge on the carbon atom, making it susceptible to attack by an electrophile, in this case, a proton from HCl.
The proposed SE2 mechanism can proceed through either a "front-side" or "back-side" attack. In the context of organometallic compounds, a front-side attack, leading to retention of configuration at the carbon atom, is common. The mechanism involves the formation of a four-centered transition state.
SE2 (Front-side) Mechanism:
The hydrogen atom of HCl acts as an electrophile and approaches the carbon-lead bond from the front.
A cyclic, four-centered transition state is formed where the C-H bond begins to form and the C-Pb bond starts to break simultaneously. The chlorine atom coordinates with the lead atom.
The C-Pb bond is fully cleaved, resulting in the formation of ethane and this compound.
This concerted, single-step process is analogous to the SN2 mechanism but with an electrophile attacking a nucleophilic carbon center dalalinstitute.comdalalinstitute.com.
For the synthesis involving Grignard reagents and lead(II) chloride, the mechanism is more complex due to the nature of the Grignard reagent and the multiple possible reaction pathways. The Grignard reagent, EtMgX, can be considered a source of a nucleophilic ethyl group.
The reaction likely proceeds through the following steps:
Initial Alkylation: The ethyl Grignard reagent reacts with lead(II) chloride in a nucleophilic substitution-like manner to form an unstable diethyllead intermediate.
2 EtMgX + PbCl₂ → Et₂Pb + 2 MgXCl
Disproportionation/Further Reaction: The initially formed diethyllead is unstable and readily undergoes disproportionation or further reaction with the Grignard reagent to form more stable lead(IV) species and elemental lead.
2 Et₂Pb → PbEt₄ + Pb
Conversion to this compound: The resulting tetraethyllead is then converted to this compound via reaction with HCl, as described by the SE2 mechanism above.
While a concerted, two-electron transfer pathway is generally favored for the reactions of Grignard reagents with many substrates, the possibility of a single-electron transfer (SET) mechanism has also been considered, particularly with certain substrates nih.govacs.org. However, for additions to simple electrophiles, the concerted nucleophilic pathway is more widely accepted.
Chemical Reactivity and Reaction Mechanisms of Triethyllead Chloride
Reactivity with Nucleophilic and Electrophilic Reagents
The reactivity of triethyllead (B1240127) chloride is characterized by its interactions with both nucleophiles and electrophiles. unacademy.com The lead atom in triethyllead chloride is electrophilic due to the electron-withdrawing nature of the chlorine atom, making it susceptible to attack by nucleophiles. Nucleophiles, which are electron-rich species, can donate an electron pair to form a new covalent bond. youtube.com Common nucleophiles include hydroxide (B78521) ions and ammonia. youtube.com
Carbon-Metal Bond Insertion Reactions
Carbon-metal bond insertion reactions involve the insertion of a carbon atom, often from a carbene or carbenoid, into a metal-halogen or metal-hydride bond. iupac.org These reactions are a general method for forming new carbon-metal bonds. iupac.org
Investigations into Carbene and Carbenoid Insertions into Lead-Halogen Bonds
Carbenes are neutral molecules containing a divalent carbon atom with six valence electrons. squarespace.com Carbenoids are organometallic complexes where a carbene acts as a ligand, which often increases the stability and modulates the reactivity of the carbene. d-nb.info
Research has shown that carbenes and carbenoids can insert into the lead-halogen bond of organolead compounds. iupac.org The mechanism of these insertion reactions can be complex and may not always involve a free carbene intermediate. iupac.org Instead, a "carbenoid" process might occur, where a carbene-metal complex transfers the carbene to the lead-halogen bond. iupac.org The electrophilicity of the carbenoid intermediate is a key factor influencing the selectivity of the insertion reaction. d-nb.info Theoretical studies have been conducted to understand the nature of the interaction between carbenes and halogen bonds. nih.gov
Comparative Reactivity Sequences Across Group IV Metal-Halogen Bonds (Pb, Sn, Ge, Si)
Studies on the insertion of carbenes into Group IV metal-halogen bonds have established a clear reactivity sequence. The reactivity decreases as one moves up the group from lead to silicon. iupac.org
Reactivity Order for Carbene Insertion:
Pb-X > Sn-X > Ge-X > Si-X iupac.org
This trend is attributed to the decreasing strength of the metal-halogen bond down the group. nasa.gov The stability of the divalent state also increases down Group IV, which may influence the reactivity towards insertion reactions. nasa.gov
Within the halogens, the reactivity follows the order:
M-I > M-Br > M-Cl (where M is a Group IV metal) iupac.org
The M-F bond is generally unreactive towards carbene insertion. iupac.org
Ligand Substitution and Exchange Reactions Involving the Chloride Moiety
Ligand substitution or exchange reactions involve the replacement of one ligand in a coordination complex with another. chemguide.co.uksavemyexams.com In this compound, the chloride ion can be substituted by other ligands. These reactions are fundamental to the synthesis and stereochemistry of transition metal complexes and can be influenced by factors such as the size and charge of the incoming and outgoing ligands. libretexts.orgstudymind.co.uk
The mechanism of ligand substitution can be dissociative, associative, or interchange. libretexts.org In a dissociative mechanism, the original ligand leaves first, forming an intermediate, which then reacts with the new ligand. libretexts.org The rate of these reactions can be influenced by the nature of the solvent and the concentration of the reactants. iupac.org
Redox Chemistry and Associated Mechanistic Pathways of this compound
Redox chemistry involves reactions where the oxidation states of atoms are changed through electron transfer. researchgate.netunirioja.es The redox chemistry of organolead compounds like this compound is crucial for understanding their environmental degradation pathways. researchgate.net
Electrochemical methods are often employed to study the mechanistic aspects of these redox reactions. researchgate.net The redox potential of a chemical species indicates its tendency to gain or lose electrons. nih.gov The mechanisms of redox reactions can be complex, often involving multiple steps and the formation of reactive intermediates. researchgate.net These reactions can occur through outer-sphere electron transfer, where there is weak interaction between the reactants, or inner-sphere electron transfer, where a bridging ligand facilitates the electron transfer. researchgate.net
Disproportionation and Dealkylation Processes Involving Triethyllead Species
Triethyllead species can undergo disproportionation and dealkylation reactions. Disproportionation is a reaction where a substance is simultaneously oxidized and reduced, leading to the formation of different products. For example, trimethyllead (B1239934) species can disproportionate to form tetramethyllead (B1204573). oieau.fr This process can be influenced by the presence of other chemical species, such as sulfide (B99878) ions. oieau.fr
Dealkylation is the process of removing an alkyl group from a molecule. researchgate.net For organolead compounds, this is a key degradation pathway in the environment. researchgate.net Tetraalkyllead compounds can be sequentially dealkylated to trialkyllead, then dialkyllead, and eventually to inorganic lead. researchgate.netcore.ac.uk This degradation can be influenced by factors such as sunlight and the presence of other chemicals. oieau.fr
Formation of Derived Organolead Compounds from this compound
This compound ((C₂H₅)₃PbCl) serves as a versatile and pivotal precursor in the synthesis of a diverse array of other organolead compounds. Its reactivity is primarily centered around the substitution of the chloride anion or the manipulation of the triethyllead cation, [(C₂H₅)₃Pb]⁺. This allows for the formation of new organolead salts, covalent compounds, and more complex structures through various reaction pathways.
One of the most straightforward synthetic routes involves the metathesis reaction, where the chloride ion is exchanged for another anionic group. This is typically achieved by reacting this compound with the salt of the desired anion, often a silver or potassium salt, to drive the reaction forward by precipitating the insoluble metal chloride. For instance, triethyl-lead monochloroacetate, a stable and highly crystalline compound, can be prepared through the reaction of this compound with silver chloroacetate. rsc.org Similarly, reactions with potassium cyanate (B1221674) and potassium thiocyanate (B1210189) in an alcoholic solution yield triethyl-lead cyanate and triethyl-lead thiocyanate, respectively. rsc.org
A notable and somewhat unexpected reaction is the formation of tetraethyllead (B6334599) from this compound. rsc.org This occurs when this compound is reacted with the sodium salts of certain weak acids, such as phenylnitromethane. rsc.org The mechanism for this reaction involves the generation of the tetra-alkyl lead compound rather than the expected simple salt. rsc.org
Furthermore, this compound is a ready source for triethyllead hydroxide ((C₂H₅)₃PbOH), a key intermediate that expands the synthetic possibilities. The conversion is typically accomplished by reacting the chloride with aqueous sodium hydroxide. rsc.org This hydroxide is then used in reactions with weak acids and other nucleophiles. For example, triethyllead hydroxide reacts directly with phthalimide (B116566) in an alcohol solution to form the crystalline triethyl-lead phthalimide. rsc.org It also reacts with thiols, such as ethanethiol, to produce covalent organolead compounds like triethyl-lead ethyl sulphide, which is an unstable liquid. rsc.org The formation of this sulphide is confirmed by its cleavage with hydrogen chloride, which regenerates this compound and the corresponding thiol. rsc.org
The following tables summarize the documented transformations of this compound into various derived organolead compounds, highlighting the reactants and general conditions employed in the synthesis.
Table 1: Direct Synthetic Reactions of this compound This interactive table details the direct conversion of this compound into other organolead compounds.
| Resulting Organolead Compound | Reactant(s) | Reaction Conditions / Notes | Source |
|---|---|---|---|
| Triethyl-lead monochloroacetate | Silver chloroacetate | Forms a stable, highly crystalline compound. | rsc.org |
| Triethyl-lead cyanate | Potassium cyanate | Reaction in aqueous alcohol; product crystallizes upon concentration. | rsc.org |
| Triethyl-lead thiocyanate | Potassium thiocyanate | Heated under reflux in alcohol for several hours. | rsc.org |
| Tetraethyllead | Sodium phenylnitromethane | A vigorous reaction occurs, yielding tetraethyllead instead of the expected salt. | rsc.org |
Table 2: Derived Compounds Formed via Triethyllead Hydroxide Intermediate This interactive table outlines the synthesis of organolead compounds using Triethyllead Hydroxide, which is readily prepared from this compound.
| Resulting Organolead Compound | Reactant(s) with (C₂H₅)₃PbOH | Reaction Conditions / Notes | Source |
|---|---|---|---|
| Triethyl-lead phthalimide | Phthalimide | Heated in an alcohol solution for a short duration. | rsc.org |
| Triethyl-lead ethyl sulphide | Ethanethiol | Reaction performed by shaking with ether. | rsc.org |
| Triethyl-lead phenyl sulphide | Thiophenol | Forms an unstable liquid, soluble in organic solvents. | rsc.org |
Coordination Chemistry and Molecular Interactions of Triethyllead Species
The Triethyllead (B1240127) Cation as a Coordination Center
The triethyllead cation functions as a Lewis acid, readily accepting electron pairs from Lewis bases to form coordination complexes. This Lewis acidity is a consequence of the positive charge on the cation and the presence of empty orbitals on the lead atom, which can accommodate electron pairs from donor ligands. The coordination chemistry of the triethyllead cation is characterized by the formation of adducts with a variety of ligands, influencing its transport and reactivity in biological systems.
The geometry of the triethyllead moiety in its complexes is typically tetrahedral around the lead atom. Studies on triethyllead(IV) complexes with internally functionalized oximes have shown this tetrahedral arrangement. In these complexes, the triethyllead group bonds to the oxygen atom of the oxime ligand. Spectroscopic data, including ¹¹⁹Sn and ²⁰⁷Pb NMR, have been instrumental in elucidating these structures.
While the coordination chemistry of triethyllead is not as extensively studied as that of other organometallic cations, the available evidence points to the formation of stable complexes with various donor atoms. The interaction with ligands containing oxygen and nitrogen donor atoms is of particular importance in biological contexts. The general principles of Lewis acid-base theory suggest that the triethyllead cation will form adducts with a range of Lewis bases, with the stability of the resulting complex depending on the nature of the donor atom and the reaction conditions.
Theoretical and Computational Aspects of Triethyllead Coordination and Bonding
While experimental studies provide valuable data on the structure and reactivity of triethyllead compounds, theoretical and computational methods offer a deeper understanding of the electronic structure and bonding in these systems. However, specific computational studies focusing exclusively on the coordination and bonding of the triethyllead cation are not extensively reported in the literature.
General principles from computational chemistry can be applied to understand the nature of the triethyllead cation and its interactions. The Lewis acidity of the Et₃Pb⁺ cation can be rationalized through molecular orbital (MO) theory. The lead atom in the cation possesses a low-lying unoccupied molecular orbital (LUMO) that can readily accept electron density from the highest occupied molecular orbital (HOMO) of a Lewis base (ligand). The energy and symmetry of these frontier orbitals will govern the strength and nature of the resulting coordinate bond.
Density Functional Theory (DFT) is a powerful computational tool that could be used to model the geometric and electronic properties of triethyllead and its complexes. DFT calculations could provide insights into bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data. Furthermore, DFT can be used to calculate properties such as the charge distribution within the molecule, which would confirm the electrophilic nature of the lead center.
Data Tables
Table 1: Binding Parameters of Triethyllead to Hemoglobin nih.gov
| Hemoglobin Source | Affinity Constant (Kₐ) | Stoichiometry (moles of Triethyllead : mole of Hemoglobin) |
| Rat | 4 x 10⁵ M⁻¹ | 2:1 |
| Cat | 4.5 x 10⁵ M⁻¹ | 2:1 |
Table 2: Effects of Triethyllead on Microtubule Dynamics nih.govbohrium.com
| Experimental System | Observed Effect | Molecular Interaction |
| In vitro microtubule assembly (porcine brain tubulin) | Inhibition of assembly and disassembly of pre-formed microtubules. | Interaction with 2 thiol groups of the tubulin dimer. |
| Living mammalian cells | Depolymerization of the microtubule network. | Disruption of the tubulin/microtubule system. |
Environmental Chemistry and Geochemical Transformations of Triethyllead Chloride
Degradation Pathways and Kinetics in Aqueous Systems
Triethyllead (B1240127), the ionic species derived from Triethyllead chloride in aqueous environments, is an intermediate product in the degradation of tetraethyllead (B6334599) (TEL). Its fate in aquatic systems is characterized by further dealkylation to more soluble and ultimately inorganic forms of lead. The degradation of organolead compounds in water follows a sequential dealkylation pathway: R4Pb → R3Pb+ → R2Pb2+ → Pb2+ sabcs.ca.
In aqueous solutions, the degradation of triethyllead compounds can be influenced by factors such as sunlight. researchgate.net Photodegradation is a significant pathway for the breakdown of alkyllead species in surface waters. industrialchemicals.gov.au The persistence of these compounds can vary, with half-lives in surface waters estimated to be between 2 and 9 hours, while in groundwater, this can extend from 2 to 8 weeks sabcs.ca. Hydrolysis also contributes to the transformation of triethyllead into more simplified lead species. industrialchemicals.gov.au
Studies on contaminated sites have shown that tetraethyllead can be converted to triethyllead in water. In column experiments using oxygen-saturated water recirculated through contaminated sandy soil, tetraethyllead was transformed, leading to an accumulation of triethyllead in the circulating water. researchgate.netresearchgate.net The concentration of triethyllead accounted for a significant portion of the initial tetraethyllead, indicating it is a primary and relatively stable intermediate in this process. researchgate.netresearchgate.net However, this study also noted that a fraction of the triethyllead was further degraded, as only very small amounts of diethyllead were found to accumulate. researchgate.netresearchgate.net
Transformation Mechanisms in Terrestrial Matrices (Soil and Sediment)
In soil and sediment, this compound undergoes complex transformation processes involving both abiotic chemical reactions and microbial-mediated conversions. It is recognized as a transient but significant intermediate in the environmental fate of leaded gasoline contaminants.
Chemical degradation is a major factor in the transformation of triethyllead in soils. researchgate.net The primary chemical process is a sequential dealkylation, where the triethyllead cation (Et3Pb+) is converted to the diethyllead cation (Et2Pb2+), and subsequently to inorganic lead (Pb2+). sabcs.caosti.gov This process can occur abiotically, driven by various chemical constituents and conditions within the soil matrix.
The persistence of triethyllead is significantly affected by the presence of other substances. For instance, in soils contaminated with leaded gasoline, the degradation of alkylleads is markedly slower. sabcs.caresearchgate.net The gasoline hydrocarbons appear to protect the organolead compounds, and as long as these hydrocarbons remain in the soil, triethyllead may also persist. sabcs.caresearchgate.net
Microbial activity plays a crucial role in the transformation of organolead compounds in the environment. nih.gov While specific microorganisms capable of degrading tetraalkyl lead have not been extensively reported, evidence suggests that microbial processes contribute to the breakdown of its degradation products, including triethyllead. osti.gov The process is generally referred to as biotransformation, where microorganisms modify the chemical structure of the compound. nih.gov
Studies have demonstrated that the degradation of tetraethyllead and its ionic products occurs more rapidly in non-sterile soils compared to autoclaved, sterile soils, providing clear evidence for microbial involvement. osti.govnih.gov In one study, the biodegradation rate of tetraethyllead to its ionic derivatives (triethyllead and diethyllead) was significantly higher than the rate of chemical decomposition alone. nih.gov
The conversion process involves the dealkylation of the organolead compound. researchgate.net In experiments simulating the bioremediation of contaminated soil, the transformation of tetraethyllead resulted in a significant accumulation of triethyllead. researchgate.net This indicates that while microorganisms can initiate the breakdown of the parent compound, the subsequent degradation of triethyllead may be a rate-limiting step. The presence of a readily degradable carbon source can stimulate the growth of indigenous soil bacteria, but this does not always enhance alkyllead degradation. researchgate.net This suggests that the microbial breakdown of triethyllead may not be a co-metabolic process in all cases. nih.gov
Table 1: Comparative Decomposition Rates of Tetraethyl Lead in Agricultural Soil
| Initial Et4Pb Concentration (g Pb/kg dry weight) | Biodegradation Rate (μmol day⁻¹ kg dry weight⁻¹) | Chemical Decomposition Rate (μmol day⁻¹ kg dry weight⁻¹) |
| 2 | ~780 | ~50 |
| 10 | ~600 | ~200 |
This table is based on data from a study on the microbial degradation of tetraethyl lead, which produces triethyllead as an ionic degradation product. nih.gov
Speciation and Distribution of Triethyllead in Environmental Compartments
The speciation of lead in the environment is critical to understanding its mobility, bioavailability, and toxicity. Triethyllead is a key species in the environmental degradation pathway of tetraethyllead, the primary organolead compound released from leaded gasoline. researchgate.net The general degradation sequence involves the progressive loss of alkyl groups.
The dominant transformation pathway is: Tetraethyllead (Et4Pb) → Triethyllead (Et3Pb+) → Diethyllead (Et2Pb2+) → Inorganic Lead (Pb2+) sabcs.ca
The distribution of triethyllead in the environment is governed by its chemical properties and the characteristics of the environmental compartment. As an ionic species, it is more water-soluble than tetraethyllead. This influences its partitioning between soil/sediment and water. In soil column experiments, triethyllead was found predominantly in the aqueous phase that was circulated through the soil. researchgate.net However, its persistence and mobility can be limited by sorption to soil particles.
Factors Influencing Environmental Persistence and Transformation Rates
The stability and rate of transformation of triethyllead in the environment are controlled by a combination of physical, chemical, and biological factors.
Key influencing factors include:
Sunlight: Photodegradation is a primary pathway for the breakdown of alkyllead compounds in the atmosphere and surface waters. researchgate.netindustrialchemicals.gov.au Triethyllead is more stable to photo-oxidation than its parent compound, tetraethyllead, but will eventually degrade. industrialchemicals.gov.au Exposure to sunlight can significantly reduce the half-life of organolead compounds. sabcs.ca
Presence of Other Contaminants: The presence of gasoline hydrocarbons can significantly retard the degradation of organolead compounds in soil. researchgate.net The organolead compounds may remain dissolved in the hydrocarbon phase, which protects them from chemical and biological degradation. sabcs.caresearchgate.net
Oxygen Availability: The transformation of alkyllead compounds is often an oxidative process. In experiments with contaminated soil, oxygen-saturated water was used to facilitate the conversion of tetraethyllead to triethyllead and subsequently to inorganic lead, highlighting the importance of aerobic conditions. researchgate.netnih.gov
Microbial Populations: The presence and activity of indigenous soil microorganisms can accelerate the degradation of triethyllead, as discussed in section 5.2.2. nih.gov
The half-life of alkyllead compounds like triethyllead can vary dramatically depending on the environmental matrix. In environments exposed to air and sunlight, degradation is rapid, with half-lives on the order of hours to weeks. sabcs.ca In contrast, within a protective gasoline matrix in soil or groundwater, persistence can be much longer. sabcs.ca
The pH and redox potential (Eh) of soil and water are master variables that influence the speciation, mobility, and bioavailability of metals, including lead. osti.gov While much of the research focuses on inorganic lead, these factors also affect the stability and behavior of organolead species like triethyllead.
An increase in soil acidity (lower pH) generally increases the solubility and mobility of lead compounds. researchgate.net In the case of organolead compounds, changes in pH can influence their chemical stability and the rates of degradation reactions. For inorganic lead, low pH conditions favor the persistence of the free ionic form (Pb2+), while higher pH promotes the formation of less soluble lead hydroxides and carbonates. researchgate.netresearchgate.net
Role of Organic Matter and Geochemical Parameters
Organic matter in soil and sediments plays a crucial role in the speciation and transport of this compound. Humic and fulvic acids, the primary components of soil organic matter, can interact with triethyllead cations (Et3Pb+) through adsorption and complexation, thereby affecting its bioavailability and mobility. The nature of this interaction is dependent on the type of organic matter and the specific geochemical conditions of the environment.
The sorption of organolead compounds to soil is largely influenced by the soil's organic matter content, clay mineralogy, and the presence of metal oxides. Studies have shown that organic matter is a primary adsorbent for lead, with its functional groups (carboxylic and phenolic) providing binding sites. The affinity for adsorption of different lead species can vary, with one study on competitive adsorption indicating the order Pb(II) > (CH3)2PbCl2 > (CH3)3PbCl > (C2H5)3PbCl > (C2H5)2PbCl2. nih.gov
Geochemical parameters such as pH, redox potential (Eh), and the presence of other ions are critical in determining the stability and transformation pathways of this compound.
pH: The pH of the soil and water significantly affects the degradation and sorption of this compound. Under acidic conditions, the degradation of certain pesticides by chlorine dioxide, a compound with similar reactive properties to some environmental oxidants, is less active, while effectiveness increases under neutral and alkaline conditions. mdpi.com For instance, the degradation rate of the insecticide methiocarb by chlorine dioxide was found to increase with an increasing pH. mdpi.com In the context of lead sorption, lower pH can lead to increased competition from protons for binding sites on organic matter and clay minerals, potentially increasing the mobility of triethyllead. Conversely, at higher pH values, the deprotonation of functional groups on humic substances can enhance the binding of cationic lead species. frontiersin.org
Redox Potential (Eh): The redox conditions of the environment can influence the degradation pathways of organometallic compounds. While specific studies on the redox-dependent transformation of this compound are limited, research on other chlorinated compounds indicates that abiotic degradation can be a significant pathway in reduced environments. cloudfront.net
Other Ions: The presence of other ions can influence the stability and transformation of this compound. For example, the presence of chloride ions can affect the speciation of lead in solution.
| Geochemical Parameter | Influence on this compound | Research Findings |
| Organic Matter (Humic & Fulvic Acids) | Adsorption and complexation, affecting mobility and bioavailability. | Organic matter is a key adsorbent for lead. epa.gov The affinity order for some lead species is Pb(II) > (CH3)2PbCl2 > (CH3)3PbCl > (C2H5)3PbCl > (C2H5)2PbCl2. nih.gov |
| pH | Affects sorption to soil particles and degradation rates. | Increased pH can enhance binding to deprotonated functional groups on humic substances. frontiersin.org Degradation of some organic compounds by oxidants is more effective in neutral to alkaline conditions. mdpi.com |
| Redox Potential (Eh) | Influences degradation pathways. | Abiotic degradation of chlorinated compounds can be significant in reduced environments. cloudfront.net |
| Microbial Activity | Primary driver of tetraethyllead degradation to triethyllead and subsequent degradation. | Biodegradation of tetraethyllead is significantly faster than chemical decomposition in soil. nih.gov |
Methodological Advances in Environmental Speciation and Quantification
The accurate assessment of the environmental risk posed by this compound requires sensitive and selective analytical methods capable of speciating and quantifying this compound in complex environmental matrices such as water, soil, and sediment. Over the years, significant advancements have been made in the analytical techniques for organolead compounds.
The primary challenge in the analysis of this compound lies in its separation from other organolead species (e.g., tetraethyllead, diethyllead) and inorganic lead, often at trace concentrations. mdpi.com Hyphenated techniques, which couple a separation method with a sensitive detection method, have become the cornerstone of organolead speciation analysis. nih.govnih.gov
Commonly employed analytical strategies involve:
Gas Chromatography (GC) coupled with various detectors. For volatile organolead compounds, GC is an effective separation technique. Detection methods include:
Mass Spectrometry (MS): GC-MS provides high selectivity and sensitivity, allowing for the identification and quantification of different alkyllead species. Speciation analysis of tetraethyllead and its ionic degradation products (triethyllead and diethyllead cations) has been successfully performed using GC-MS. nih.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): GC-ICP-MS combines the separation power of GC with the element-specific and highly sensitive detection of ICP-MS. This technique allows for the determination of organolead compounds at ultra-trace levels. researchgate.net
High-Performance Liquid Chromatography (HPLC) is particularly useful for the separation of less volatile and ionic organolead compounds. It is often coupled with:
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): HPLC-ICP-MS is a powerful tool for the speciation of organolead compounds in aqueous samples. It offers low detection limits and high selectivity. nih.gov
Tandem Mass Spectrometry (MS/MS): HPLC-MS/MS provides enhanced selectivity and is suitable for complex matrices. researchgate.net
Sample preparation is a critical step in the analytical process and often involves extraction, preconcentration, and derivatization. Derivatization techniques, such as ethylation or butylation, are often employed to convert ionic alkyllead species into more volatile forms suitable for GC analysis. nih.gov
Recent innovations have focused on developing more rapid, simple, and automated analytical processes to minimize errors during sample preparation. nih.gov This includes the use of novel sorbent materials for solid-phase extraction and the development of continuous-flow systems. nih.gov
| Analytical Technique | Principle | Typical Detection Limits | Applications |
| GC-MS | Separation of volatile compounds by GC followed by mass-selective detection. | ng/L to µg/L range | Speciation of tetraethyllead and its degradation products in soil and water. nih.gov |
| GC-ICP-MS | GC separation coupled with element-specific detection by ICP-MS. | pg/L to ng/L range | Ultra-trace analysis of organochlorides in complex hydrocarbon samples. researchgate.net |
| HPLC-ICP-MS | Separation of non-volatile and ionic species by HPLC with ICP-MS detection. | pg/mL levels in rainwater. nih.gov | Speciation of various organolead species in environmental waters. nih.gov |
| HPLC-MS/MS | HPLC separation with highly selective and sensitive tandem mass spectrometry detection. | Varies with analyte and matrix. | Speciation of gadolinium-based contrast agents in wastewater and whole blood, demonstrating applicability to complex matrices. researchgate.net |
Mechanistic Biological Interactions of Triethyllead Chloride Excluding Adverse Effect Profiles
Molecular Interactions with Enzymatic Systems: The Delta-Aminolevulinic Acid Dehydratase (ALAD) Inhibition Mechanism
Triethyllead (B1240127) chloride is a potent inhibitor of the enzyme delta-aminolevulinic acid dehydratase (ALAD), also known as porphobilinogen (B132115) synthase. nih.govnih.gov ALAD is a critical enzyme in the heme biosynthesis pathway, where it catalyzes the condensation of two molecules of δ-aminolevulinic acid (ALA) to form porphobilinogen. mdpi.com The inhibition of this enzyme by triethyllead chloride disrupts heme synthesis, an essential process for the formation of hemoglobin, cytochromes, and other hemoproteins. mdpi.com
The inhibitory potency of this compound on ALAD is comparable to that of inorganic lead nitrate. nih.govnih.gov Research suggests that amphiphilic organic lead compounds like triethyllead can directly inhibit ALAD without the need for prior metabolic degradation to inorganic lead. nih.govnih.gov This direct action is a significant aspect of its mechanism.
The molecular mechanism of ALAD inhibition by lead compounds, including by extension triethyllead, involves the displacement of zinc ions that are essential for the enzyme's catalytic activity and structural integrity. mdpi.comresearchgate.net ALAD is a zinc-dependent enzyme, and lead ions compete with zinc ions for binding to the enzyme's triple-cysteine binding site. mdpi.com This displacement leads to a conformational change in the enzyme, rendering it inactive. The sensitivity of both liver and blood ALAD to lead compounds is similar, and this sensitivity can be reduced in the presence of zinc. nih.gov In vitro studies have shown that trimethyl lead chloride also inhibits ALAD, but to a lesser extent than this compound. nih.govnih.gov
| Compound | Target Enzyme | Mechanism of Inhibition | Comparative Potency |
| This compound | Delta-aminolevulinic acid dehydratase (ALAD) | Direct inhibition, likely through displacement of zinc ions. nih.govnih.govmdpi.comresearchgate.net | Potency similar to inorganic lead nitrate. nih.govnih.gov |
| Trimethyl lead chloride | Delta-aminolevulinic acid dehydratase (ALAD) | Direct inhibition. nih.govnih.gov | Less potent than this compound. nih.govnih.gov |
| Inorganic lead nitrate | Delta-aminolevulinic acid dehydratase (ALAD) | Displacement of zinc ions from the triple-cysteine binding site. mdpi.comresearchgate.net | Similar potency to this compound. nih.gov |
Interactions with Cellular Ion Transport Mechanisms: Chloride/Hydroxide (B78521) Exchange Hypothesis
While direct experimental evidence specifically detailing the interaction of this compound with chloride/hydroxide exchange mechanisms is not extensively documented, a plausible hypothesis can be formulated based on the known activities of structurally similar organometallic compounds, particularly organotins. Triorganotin compounds have been shown to mediate a chloride-hydroxide (Cl-/OH-) exchange across mitochondrial, erythrocyte, and artificial lipid membranes. This process involves the exchange of a chloride ion for a hydroxide ion across a lipid bilayer, which can disrupt ion gradients and cellular pH homeostasis.
The proposed mechanism for this exchange involves the organometallic cation associating with a hydroxide ion to form a neutral, lipid-soluble species that can diffuse across the membrane. On the other side of the membrane, it can then exchange the hydroxide for a chloride ion, effectively transporting chloride against its concentration gradient, driven by the pH gradient.
Given the structural and chemical similarities between triethyllead and triorganotin compounds, it is hypothesized that this compound may facilitate a similar Cl-/OH- exchange. This would be consistent with the observed disruption of mitochondrial function and ion transport in the presence of organolead compounds. Such an exchange would lead to an alteration of intracellular and intra-mitochondrial pH and chloride concentrations, impacting various cellular processes that are dependent on these gradients, such as enzymatic activities and mitochondrial respiration. However, it is crucial to emphasize that this remains a hypothesis for this compound, pending direct experimental verification.
Specificity of Triethyllead Action in Different Cell Types and Subcellular Compartments (e.g., Neuronal vs. Glial Cell Responses)
This compound exhibits a degree of specificity in its interactions with different cell types within the central nervous system, particularly between neurons and glial cells. Studies on weanling rats have shown that triethyllead administration can lead to reversible changes in the majority of hippocampal pyramidal neurons. frontiersin.org Early ultrastructural changes in these neurons include the formation of tubulo-vesicular dense bodies and vacuolation of the Golgi apparatus and smooth endoplasmic reticulum. frontiersin.org
A significant aspect of the cellular response involves astrocytes. These glial cells appear to play a protective and restorative role. Astrocytes have been observed to insert their processes into the perikaryon of affected neurons and selectively transfer the secondary dense bodies from the neuron into the astrocyte's cytoplasm. frontiersin.org This process aids in the recovery of the neurons, which gradually return to a normal state with the restoration of polyribosomes, Golgi elements, and rough endoplasmic reticulum. frontiersin.org This interaction highlights a specific and dynamic response of glial cells to neuronal stress induced by triethyllead.
At the subcellular level, this compound has been shown to interact with cytoskeletal components. It disrupts the assembly of microtubules and can cause the depolymerization of pre-existing microtubules in vitro and in living cells. This effect is concentration-dependent. Furthermore, this compound can induce a rearrangement of the vimentin (B1176767) intermediate filament system into a juxtanuclear complex. These interactions with the cytoskeleton can interfere with crucial cellular processes such as cell division, leading to the formation of binucleate cells.
| Cell Type / Subcellular Compartment | Observed Effect of this compound | Research Finding |
| Hippocampal Pyramidal Neurons | Reversible ultrastructural changes, including formation of dense bodies and vacuolation of Golgi and SER. frontiersin.org | Astrocytes play a role in clearing dense bodies from neurons, aiding in their recovery. frontiersin.org |
| Astrocytes (Glial Cells) | Active involvement in the clearance of dense bodies from affected neurons. frontiersin.org | Astrocytes insert processes into neurons to remove damaged components. frontiersin.org |
| Microtubules (Subcellular) | Inhibition of assembly and depolymerization of existing microtubules. | The extent of microtubule depolymerization is concentration- and time-dependent. |
| Vimentin Intermediate Filaments (Subcellular) | Rearrangement into a juxtanuclear complex. | This indicates a specific interaction with this component of the cytoskeleton. |
Advanced Analytical and Spectroscopic Characterization Techniques in Triethyllead Chloride Research
Chromatographic Separation and Detection Methodologies (e.g., HPLC-ICP-MS, HPLC-Electrochemical Detection)
High-performance liquid chromatography (HPLC) coupled with sensitive detection systems is a cornerstone for the speciation and quantification of organolead compounds, including triethyllead (B1240127) chloride. The coupling of HPLC with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) offers exceptional sensitivity and element-specific detection. walisongo.ac.idnih.gov This combination allows for the separation of different lead species, such as inorganic lead (Pb²⁺), trimethyllead (B1239934) chloride (TML), and triethyllead chloride (TEL), from complex matrices. nih.gov
Various HPLC modes, including reversed-phase, ion-pairing, and ion-exchange, have been explored to achieve optimal separation. nih.gov For instance, a reversed-phase separation using a methanol-water mobile phase can effectively resolve different alkyllead species. nih.gov An isocratic separation with 30% methanol (B129727) has been identified as a good compromise for maintaining plasma stability in the ICP-MS detector while achieving adequate chromatographic resolution. nih.gov The detection limits achievable with HPLC-ICP-MS are significantly lower, often by three orders of magnitude, compared to HPLC with inductively coupled plasma atomic emission spectroscopy (ICP-AES). nih.gov In some applications, detection limits for this compound as lead have been reported to be as low as 14 ng/g. walisongo.ac.id
Another powerful technique is the coupling of HPLC with electrochemical detection (ECD). walisongo.ac.idresearchgate.networdpress.com This method is highly selective and sensitive for electroactive compounds. researchgate.networdpress.com Amperometric and pulse-amperometric techniques have been investigated for the detection of organolead compounds following HPLC separation. walisongo.ac.id The choice of electrode material, such as glassy carbon or a mercury gold electrode, and the applied working potential are critical parameters for optimizing sensitivity and selectivity. walisongo.ac.id For example, with a mercury gold electrode, detection limits for related organolead compounds can be in the range of a few micrograms. walisongo.ac.id
| Parameter | HPLC-ICP-MS | HPLC-Electrochemical Detection |
|---|---|---|
| Separation Mode | Reversed-phase, ion-pairing, ion-exchange nih.gov | Reversed-phase walisongo.ac.id |
| Mobile Phase Example | 30% Methanol (isocratic) nih.gov | Methanol/0.1 mol/L LiClO₄ walisongo.ac.id |
| Detector | Inductively Coupled Plasma Mass Spectrometer nih.gov | Amperometric or Pulse-Amperometric Detector walisongo.ac.id |
| Detection Limit (as Pb) | 14 ng/g for TEL walisongo.ac.id | ~1.7 µg for TEL (with mercury gold electrode) walisongo.ac.id |
| Key Advantages | High sensitivity, element-specific detection nih.gov | High selectivity for electroactive species, cost-effective researchgate.net |
Structural Elucidation via X-ray Crystallography of Triethyllead Derivatives and Complexes
The process involves irradiating a single crystal of a triethyllead derivative with a focused beam of X-rays and analyzing the resulting diffraction pattern. mdpi.com The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.
For triethyllead complexes, X-ray crystallography can reveal:
The coordination geometry around the lead atom.
The nature of the bonding between lead and its ligands.
The presence of intermolecular interactions, such as hydrogen bonds or van der Waals forces, which dictate the crystal packing.
This detailed structural information is fundamental for understanding the chemical reactivity and physical properties of these compounds.
Spectroscopic Methods for Molecular Structure and Bonding Elucidation (e.g., Infrared, Raman, NMR, Mass Spectrometry)
A variety of spectroscopic techniques are employed to probe the molecular structure and bonding of this compound.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the functional groups and the molecular framework of this compound. The infrared spectrum of this compound, available from the NIST WebBook, shows characteristic absorption bands corresponding to the vibrations of the ethyl groups and the lead-carbon bonds. walisongo.ac.id Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for studying symmetric vibrations and the low-frequency modes associated with the heavy lead atom and the Pb-Cl bond. wordpress.com The vibrational modes of the ethyl groups are expected in the typical regions for C-H stretching, bending, and rocking vibrations. The Pb-C stretching and bending vibrations, as well as the Pb-Cl stretching mode, would appear at lower frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹³C NMR and ²⁰⁷Pb NMR are particularly informative. The ¹³C NMR spectrum provides information on the carbon environment within the ethyl groups. researchgate.net ²⁰⁷Pb NMR is highly sensitive to the electronic environment around the lead nucleus. nih.gov The ²⁰⁷Pb nucleus has a spin of ½ and a natural abundance of 22.1%, making it suitable for NMR studies. nih.gov The chemical shift of ²⁰⁷Pb covers a very wide range, and the observed shift for this compound can provide insights into the coordination state of the lead atom. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In electrospray ionization mass spectrometry (ESI-MS), the molecule can be observed as a molecular ion or as adducts. By applying different fragmentation voltages, the dissociation of the trialkyllead compound can be studied, providing information about the strength of the bonds within the molecule. pubcompare.ai
| Spectroscopic Technique | Information Obtained | Key Features for this compound |
|---|---|---|
| Infrared (IR) Spectroscopy | Functional groups, molecular vibrations walisongo.ac.id | C-H and Pb-C vibrational modes walisongo.ac.id |
| Raman Spectroscopy | Symmetric vibrations, low-frequency modes wordpress.com | Expected Pb-Cl and symmetric Pb-C stretching modes wordpress.com |
| ¹³C NMR Spectroscopy | Carbon skeleton of the ethyl groups researchgate.net | Chemical shifts of the -CH₂- and -CH₃ carbons researchgate.net |
| ²⁰⁷Pb NMR Spectroscopy | Electronic environment of the lead atom nih.gov | Characteristic chemical shift sensitive to coordination nih.gov |
| Mass Spectrometry | Molecular weight, fragmentation pattern pubcompare.ai | Observation of molecular ion and lead-containing fragments pubcompare.ai |
Application of Electron Microscopy in Morphological and Ultrastructural Studies
Electron microscopy techniques, such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), are invaluable for studying the morphology and ultrastructure of materials at the micro- and nanoscale. While specific studies on this compound are not prevalent in the literature, the application of these techniques can be inferred.
Scanning Electron Microscopy (SEM): SEM would be employed to investigate the surface topography and morphology of solid this compound. This technique provides high-resolution images of the sample's surface, revealing details about crystal shape, size distribution, and surface features of precipitates or crystalline powders. This morphological information is important for understanding the material's physical properties and behavior.
Transmission Electron Microscopy (TEM): TEM offers even higher resolution than SEM and is used to study the internal structure or ultrastructure of materials. For this compound, TEM could be used to examine the crystal lattice of very small crystallites, identify defects within the crystal structure, and analyze the size and shape of nanoparticles if the compound is prepared in that form.
Theoretical and Computational Studies on Triethyllead Chloride
Quantum Chemical Calculations of Electronic Structure and Bonding Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactivity. For triethyllead (B1240127) chloride, these calculations can elucidate the nature of the lead-carbon and lead-chloride bonds, which are central to its chemical behavior.
Key insights from such calculations would include:
Bond Lengths and Angles: Precise determination of the distances between the lead atom and the carbon atoms of the ethyl groups, as well as the lead-chloride bond length.
Charge Distribution: Calculation of the partial atomic charges, which would likely show a significant positive charge on the lead atom and negative charges on the chlorine and carbon atoms, indicating polar covalent bonds.
Molecular Orbitals: Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would provide information about the molecule's reactivity, particularly its susceptibility to nucleophilic or electrophilic attack.
Interactive Data Table: Computed Properties of Triethyllead Chloride
Below is a table of computed properties for this compound, sourced from publicly available databases.
| Property | Value |
| Molecular Formula | C6H15ClPb |
| Molecular Weight | 329.83 g/mol |
| Exact Mass | 330.062883 g/mol |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 8 |
| Formal Charge | 0 |
| Complexity | 51.3 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 0 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
| Compound Is Canonicalized | Yes |
Data sourced from PubChem.
Molecular Dynamics Simulations of Triethyllead Interactions with Biological and Environmental Systems
Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their interactions with their environment over time. For this compound, MD simulations can provide insights into its interactions with biological macromolecules, such as proteins and cell membranes, and its behavior in environmental systems like soil and water.
Due to the lipophilic nature of the ethyl groups, it is anticipated that this compound can readily partition into biological membranes. MD simulations could model this process, showing how the molecule orients itself within the lipid bilayer and the energetic favorability of this interaction. Such simulations could reveal potential disruptions to membrane structure and function.
In the context of biological systems, MD simulations could also be used to study the binding of the triethyllead cation (Et3Pb+), the likely form in aqueous environments, to active sites of enzymes or other proteins. This could help to elucidate the molecular basis of its toxicity.
In environmental systems, MD simulations could be employed to understand the partitioning of this compound between water and soil organic matter. The interactions with soil components would be crucial in determining its mobility and bioavailability.
Mechanistic Modeling of Triethyllead Reaction Pathways
Mechanistic modeling, often employing quantum chemical methods, is used to map out the step-by-step processes of chemical reactions. For this compound, this would involve identifying transition states and intermediates for various potential reactions, such as hydrolysis, and reactions with other environmental or biological molecules.
A key reaction pathway for this compound in aqueous environments is hydrolysis, where the chloride ion is replaced by a hydroxyl group to form triethyllead hydroxide (B78521). Computational modeling of this reaction would involve calculating the energy profile of the reaction, including the activation energy, which would provide information about the reaction rate.
The degradation of organolead compounds often proceeds through sequential dealkylation. Mechanistic modeling could be used to explore the pathways for the removal of ethyl groups from the triethyllead cation, ultimately leading to the formation of inorganic lead(II). These calculations would help in understanding the stability of the triethyllead cation and its degradation products.
Computational Prediction of Environmental Fate and Transformation Kinetics
While specific QSAR models developed for this compound are not widely reported, general models for organometallic compounds or models based on its physicochemical properties could be used to estimate its environmental behavior. These models typically use parameters such as the octanol-water partition coefficient (logP) and water solubility to predict environmental distribution.
Regarding transformation kinetics, computational models can predict the rates of key degradation processes. For instance, the rate of hydrolysis can be estimated from the calculated activation energy. Similarly, the potential for photodegradation can be assessed by calculating the molecule's UV-Vis absorption spectrum and its quantum yield for decomposition.
Emerging Research Avenues and Future Perspectives in Triethyllead Chloride Chemistry
Exploration of Unconventional Synthetic Strategies and Derivatization
Historically, organolead compounds like tetraethyllead (B6334599) were synthesized by reacting a sodium-lead alloy with an alkyl halide, such as chloroethane. wikipedia.org Triethyllead (B1240127) chloride is often a product of the environmental degradation of tetraethyllead or can be synthesized from it. nih.gov Emerging research is focused on more controlled and selective synthetic routes that bypass the harsh conditions and low selectivity of older industrial methods.
Future synthetic research may focus on:
Transmetalation Reactions: Utilizing more reactive and selective organometallic reagents to transfer ethyl groups to a lead center under milder conditions. General reaction types for organoleads include transmetalation with reagents like boronic acids. wikipedia.orgchemeurope.com
Catalytic Routes: Developing catalytic processes for the formation of carbon-lead bonds, which could offer higher efficiency and selectivity. For instance, the reaction of tetraethyllead with heavy metal chlorides has been used to produce Ziegler-type catalysts for olefin polymerization, indicating the potential for catalytic applications involving organolead compounds. acs.orgacs.org
Electrochemical Synthesis: Exploring electrochemical methods, similar to those used for producing tetramethyllead (B1204573), could provide a more efficient and controlled pathway for synthesizing specific trialkyllead compounds. wikipedia.org
Derivatization of triethyllead chloride into other triethyllead salts remains a key area for creating standards for analytical and toxicological studies. The conversion of this compound to its hydroxide (B78521) via aqueous sodium hydroxide is a known pathway, and similar reactions can be used to synthesize a variety of triethyllead salts with different anions, allowing for systematic studies of their properties. rsc.org
Table 1: Comparison of Synthetic Approaches for Organolead Compounds
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Industrial (Legacy) | Sodium-lead alloy, Chloroethane | High temperature and pressure | Suitable for bulk production | Low selectivity, harsh conditions, only 25% of lead is converted wikipedia.org |
| Grignard Reaction | Grignard reagents (e.g., ethylmagnesium chloride), Lead chloride | Ethereal solvent | Good for lab-scale synthesis, versatile | Stoichiometric use of reactive Grignard reagent |
| Transmetalation | Organoboronic acids, etc. | Varies | Potentially milder conditions, higher selectivity | Requires pre-functionalized reagents |
| Electrochemical | Varies | Electrolytic cell | Potentially high efficiency and control | Can be complex to scale up |
Advanced Mechanistic Insights into Complex Environmental Transformations
Triethyllead is a key intermediate in the environmental degradation of the more volatile tetraethyllead. researchgate.netnih.gov Understanding the precise mechanisms of these transformations is crucial for predicting the long-term fate and bioavailability of organolead contaminants.
Emerging research in this area is focused on:
Photolytic and Pyrolytic Degradation: The carbon-lead bond is weak, making organolead compounds susceptible to cleavage by heat and sunlight, which generates free radicals. wikipedia.orgchemeurope.com Future studies aim to elucidate the complex radical chain reactions that occur in different environmental matrices (air, water, soil).
Biotic Transformations: Microorganisms in soil and sediment can play a role in the biodegradation of tetraethyllead, leading to the formation of triethyllead and other ionic alkyllead species. researchgate.net Advanced molecular biology and isotopic labeling techniques are being explored to identify the specific microbial pathways and enzymes involved in these processes.
Abiotic Degradation Pathways: Interactions with other environmental components, such as minerals and organic matter, can influence the stability and transformation of this compound. Research is needed to understand how adsorption, redox reactions, and complexation with natural ligands affect its persistence. The ultimate fate of all organolead compounds is their conversion into more stable inorganic lead species. researchgate.net
Refined Understanding of Specific Molecular Biological Interaction Pathways
Triethyllead compounds are known to be potent neurotoxins, with a high affinity for lipid-rich tissues, which allows them to easily cross the blood-brain barrier. wikipedia.org While the general toxicity is established, the specific molecular mechanisms of action are an area of active and future research.
Key research avenues include:
Protein and Enzyme Interactions: Identifying the specific proteins and enzymes that are targeted by the triethyllead cation (Et₃Pb⁺). This involves moving beyond broad descriptions of toxicity to pinpointing molecular binding sites and understanding how this binding disrupts cellular function.
Mitochondrial Dysfunction: Investigating the precise mechanisms by which triethyllead compounds disrupt mitochondrial energy metabolism. This includes studying their effects on ion transport, membrane potential, and the electron transport chain.
Neurological Signaling Pathways: Research has shown that triethyllead can induce behavioral changes related to stress and novelty responses, suggesting an interaction with specific neurological signaling pathways beyond simple cell death. nih.gov Future work will likely use advanced neurobiology techniques to explore how this compound modulates neurotransmitter systems and synaptic function.
Development of Novel Analytical Probes for Ultrasensitive Organolead Speciation
A significant challenge in studying organolead compounds is their typically low concentrations in environmental and biological samples, necessitating highly sensitive and selective analytical methods. "Speciation analysis," which identifies and quantifies the different chemical forms of an element, is critical because the toxicity and behavior of lead depend heavily on its molecular structure. scispace.comcolab.ws
Future developments are centered on:
Hyphenated Techniques: The combination of separation methods with element-specific detectors is the cornerstone of modern speciation analysis. colab.wsmdpi.com High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a powerful tool for separating different organolead species (e.g., triethyllead, diethyllead) before their ultrasensitive detection. mdpi.com
Novel Extraction and Sample Preparation: A critical step in analysis is the efficient extraction of target analytes from complex matrices like soil or tissue without altering their chemical form. nih.gov Research is ongoing to develop milder and more efficient extraction techniques, such as matrix solid-phase dispersion (MSPD), to ensure the integrity of the organolead species during sample preparation. nih.gov
Advanced Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) combined with tandem mass spectrometry (MS-MS) can provide detailed structural information about organolead complexes, complementing the elemental detection of ICP-MS. frontiersin.org
Table 2: Advanced Analytical Techniques for Organolead Speciation
| Technique | Principle | Application for this compound | Detection Limits |
| HPLC-ICP-MS | Chromatographic separation of species followed by elemental mass detection. | Quantification of triethyllead, diethyllead, and other degradation products in environmental water. mdpi.com | Ultra-trace (femtogram levels) scispace.com |
| GC-ICP-MS | Gas chromatographic separation for volatile species. | Analysis of more volatile parent compounds like tetraethyllead. | High sensitivity |
| ESI-MS/MS | "Soft" ionization provides molecular weight and fragmentation data. | Structural elucidation of triethyllead complexes with biological ligands. frontiersin.org | High sensitivity and specificity |
Interdisciplinary Approaches Integrating Organolead Chemistry with Materials Science and Catalysis
While the toxicity of organolead compounds limits many of their potential applications, their unique chemical properties continue to attract interest in specialized, controlled environments within materials science and catalysis.
Future interdisciplinary research directions include:
Surface Modification: Organometallic compounds can react with surface hydroxyl groups on materials like metal oxides to create modified surfaces with tailored properties. princeton.edu While not yet applied specifically with this compound, this principle could be explored for creating functionalized surfaces for sensors or electronic devices where the organolead compound acts as a molecular precursor.
Precursors for Nanomaterials: The controlled thermal decomposition of organometallic compounds is a known route to synthesizing metallic nanoparticles. The weak C-Pb bond in triethyllead compounds could potentially be exploited in chemical vapor deposition (CVD) or solution-phase synthesis to create lead-containing nanomaterials or alloys with specific catalytic or electronic properties.
Catalysis Research: The historical use of tetraethyllead in generating Ziegler-type catalysts highlights the reactivity of the C-Pb bond. acs.orgacs.org Fundamental research could further explore the role of trialkyllead fragments in promoting specific catalytic transformations, even if practical applications are limited by toxicity concerns. This research would aim to understand reaction mechanisms rather than develop commercial catalysts.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for detecting and quantifying triethyllead chloride in biological and environmental samples?
- Methodological Answer : this compound can be analyzed using mass spectrometry (MS) coupled with atmospheric pressure helium rf plasma sources. This technique enables precise detection of organolead compounds by ionizing analytes and measuring their mass-to-charge ratios. Calibration curves should be established using certified reference materials, and internal standards (e.g., deuterated analogs) are recommended to correct for matrix effects. Detection limits are typically in the nanomolar range .
Q. How is this compound synthesized and characterized in laboratory settings?
- Methodological Answer : Synthesis involves alkylation of lead chloride with triethylaluminum under inert conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., H and C NMR peaks for ethyl groups) and elemental analysis to verify purity (>95%). For novel derivatives, high-resolution mass spectrometry (HRMS) and X-ray crystallography are essential to confirm molecular geometry .
Q. What are the established protocols for assessing acute toxicity of this compound in model organisms?
- Methodological Answer : Use Drosophila melanogaster larvae to determine median lethal concentration (LC). Prepare serial dilutions of this compound in growth medium and monitor lethality over 72 hours. Include negative controls (solvent-only) and positive controls (e.g., lead acetate). LC values for this compound in Drosophila are approximately 0.090 ± 0.004 mM, with developmental delays as secondary endpoints .
Advanced Research Questions
Q. How does this compound disrupt lipid metabolism in eukaryotic cells, and what molecular pathways are involved?
- Methodological Answer : this compound induces a shift of fatty acids from phospholipids to triacylglycerols via pertussis toxin-sensitive G-protein-coupled pathways. Experimental validation involves treating HL-60 cells with nanomolar concentrations of this compound, followed by lipid extraction and thin-layer chromatography (TLC). Pertussis toxin pretreatment (100 ng/mL for 24 hours) can inhibit this effect, confirming pathway specificity .
Q. What experimental approaches resolve contradictions in reported mechanisms of triethyllead neurotoxicity?
- Methodological Answer : Conflicting studies propose microtubule destabilization vs. ion gradient dissipation. To address this, combine in vitro tubulin polymerization assays (monitored via turbidity at 350 nm) with electrophysiological measurements in plant cells (e.g., Nitella). This compound dissipates H gradients at 10 nM in chloroplasts, acting as a Cl/OH exchanger, while microtubule effects require higher concentrations (>100 nM). Use dose-response curves to delineate primary vs. secondary mechanisms .
Q. How can isotopic labeling elucidate the environmental persistence and degradation pathways of this compound?
- Methodological Answer : Synthesize Pb-labeled this compound and track its transformation in soil microcosms using inductively coupled plasma mass spectrometry (ICP-MS). Anaerobic conditions promote degradation to diethyllead species, while photolysis under UV light generates ethyllead radicals. Quantify intermediates (e.g., PbEt) via HPLC-ICP-MS and validate degradation pathways using C-labeled ethyl groups .
Guidance for Literature Review
- Keyword Strategy : Use "this compound," "EtPbCl," "organolead compounds," and "neurotoxic heavy metals" in databases like PubMed and Web of Science. Cross-reference CAS No. 15710-47-1 for accurate retrieval .
- Critical Appraisal : Prioritize studies with dose-response data, mechanistic validation (e.g., knockout models for pathway confirmation), and reproducibility across independent labs. Exclude non-peer-reviewed sources or studies lacking elemental analysis for compound identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
